molecular formula C29H27ClN4O4 B15101416 N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide

N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide

Katalognummer: B15101416
Molekulargewicht: 531.0 g/mol
InChI-Schlüssel: IVKZZNMKPIPJDW-ITYLOYPMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of numerous diseases, particularly in oncology. This compound exerts its effect by binding to the ATP-binding site of mTOR, thereby suppressing the phosphorylation of downstream substrates like S6K1 and 4E-BP1, which are crucial for protein synthesis and cell cycle progression. Its research value is significant in elucidating the complex signaling networks in cancer biology and in exploring potential therapeutic strategies for mTOR-driven malignancies. Researchers utilize this high-purity compound for in vitro and in vivo studies to investigate tumor growth, angiogenesis, and cellular metabolism. It serves as a critical pharmacological tool for validating mTOR as a target, screening for combination therapies, and understanding mechanisms of drug resistance. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C29H27ClN4O4

Molekulargewicht

531.0 g/mol

IUPAC-Name

N-[(Z)-1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C29H27ClN4O4/c1-37-17-16-31-29(36)26(32-28(35)21-10-14-25(38-2)15-11-21)18-22-19-34(24-6-4-3-5-7-24)33-27(22)20-8-12-23(30)13-9-20/h3-15,18-19H,16-17H2,1-2H3,(H,31,36)(H,32,35)/b26-18-

InChI-Schlüssel

IVKZZNMKPIPJDW-ITYLOYPMSA-N

Isomerische SMILES

COCCNC(=O)/C(=C/C1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/NC(=O)C4=CC=C(C=C4)OC

Kanonische SMILES

COCCNC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Biologische Aktivität

N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring , a benzamide moiety , and various functional groups that contribute to its biological activity. The molecular formula is C30H29ClN4O3C_{30}H_{29}ClN_{4}O_{3} with a molecular weight of approximately 529.0 g/mol. Its structure allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.

PropertyValue
Molecular FormulaC30H29ClN4O3C_{30}H_{29}ClN_{4}O_{3}
Molecular Weight529.0 g/mol
CAS Number957030-86-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that start with the formation of the pyrazole core. Subsequent steps introduce the chlorophenyl and phenyl groups, leading to the final product through controlled reactions involving hydrazines and aldehydes.

The biological activity of N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide is attributed to its ability to interact with specific molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular responses.

Cytotoxicity Assays

Several studies have evaluated the cytotoxicity of this compound against various cancer cell lines. For instance, derivatives related to pyrazole structures have shown promising results in inhibiting cancer cell proliferation:

  • IC50 Values : The compound exhibited significant cytotoxicity with IC50 values ranging from 36 nM to 359 nM against different cancer cell lines, indicating potent anti-cancer properties .

Case Studies

A notable study involved the evaluation of similar pyrazole derivatives where compounds bearing electron-withdrawing groups like chlorophenyl demonstrated enhanced cytotoxic effects against human liver cancer cells (HA22T) and nasopharyngeal cancer cells (HONE1). The presence of the electronegative oxygen moiety in these compounds was linked to their increased potency .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Pyrazole-Based Derivatives

Compound Core Structure Key Substituents Notable Data
Target Compound 1H-pyrazole 4-chlorophenyl, 2-methoxyethylamino, 4-methoxybenzamide N/A (hypothetical)
Example Pyrazolo[3,4-d]pyrimidine 3-fluorophenyl, 5-fluoro-4-oxo-4H-chromen-2-yl MP: 175–178°C; Mass: 589.1 (M+1)
Compound Pyrazole-thiazole hybrid 3-methyl-1-phenyl, methylamino, thiazol-4-yl Synthesis yield: 82%

Key Observations :

  • The target compound’s 4-chlorophenyl group distinguishes it from the 3-fluorophenyl -substituted analog in , which may alter steric and electronic interactions.

Physicochemical and Electronic Properties

NMR Chemical Shift Analysis

highlights that substituents in specific regions (e.g., positions 29–36 and 39–44) significantly influence chemical environments. For example:

  • Region A (positions 39–44) : Substituents here (e.g., the 4-methoxybenzamide group in the target compound) may induce distinct chemical shifts compared to simpler analogs like compounds 1 and 7 in .
  • Region B (positions 29–36): The 2-methoxyethylamino group could modify electron density, leading to shifts distinct from compounds with non-polar side chains.

Electronic Effects and Hardness

Using Parr and Pearson’s concept of absolute hardness (η) , the electron-withdrawing 4-chlorophenyl group likely increases the compound’s electronegativity compared to non-halogenated analogs.

Implications of Lumping Strategies

’s “lumping” approach groups structurally similar compounds for streamlined analysis . The target compound’s unique substituents (e.g., 4-chlorophenyl vs. 3-fluorophenyl in ) suggest it may resist lumping with other pyrazole derivatives, necessitating individualized study.

Q & A

Q. What are the common synthetic routes for preparing pyrazole derivatives like this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Pyrazole derivatives are typically synthesized via multi-step processes involving cyclization, condensation, or Mannich reactions. For example, the Mannich reaction is effective for introducing amine-containing substituents (e.g., 2-methoxyethylamino groups) into pyrazole cores . Key optimization parameters include:
  • Temperature : Controlled heating (e.g., 120°C for cyclization reactions using POCl₃) to avoid side products .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in pyrazole ring formation .
  • Purification : Chromatography (e.g., silica gel or HPLC) to isolate intermediates and final products .

Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structure of such complex pyrazole derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals based on substituent effects. For instance, the methoxy group (~δ 3.8 ppm) and aromatic protons from chlorophenyl (~δ 7.2–7.5 ppm) provide distinct splitting patterns .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for stereoisomers or tautomeric forms of this compound?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Differentiate Z/E isomers by analyzing coupling constants and spatial proximity of protons (e.g., the (1Z)-enone configuration) .
  • X-ray Crystallography : Resolve tautomeric ambiguity (e.g., pyrazole vs. pyrazoline forms) by determining bond lengths and angles .
  • Dynamic NMR : Monitor temperature-dependent shifts to identify tautomeric equilibria .

Q. What strategies are effective for improving the biological activity of pyrazole-based compounds through structural modifications?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the 4-methoxybenzamide group with sulfonamide (improves solubility) or trifluoromethyl (enhances metabolic stability) .
  • SAR Studies : Systematically vary substituents (e.g., 4-chlorophenyl vs. 4-methylphenyl) to correlate structure with activity. For example, chlorophenyl groups often enhance antimicrobial potency .
  • Molecular Docking : Predict binding affinity to targets (e.g., kinases) by modeling interactions between the pyrazole core and active-site residues .

Q. How can researchers address low yields in the final step of synthesizing this compound?

  • Methodological Answer :
  • Reaction Monitoring : Use TLC or in-situ IR to identify incomplete reactions or degradation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Protecting Groups : Temporarily shield reactive sites (e.g., amine groups) to prevent side reactions during coupling steps .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in biological assays involving this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit sigmoidal curves to calculate IC₅₀/EC₅₀ values (e.g., GraphPad Prism).
  • ANOVA with Tukey’s Test : Compare efficacy across multiple derivatives .
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets .

Q. How can computational tools predict the metabolic stability of this compound?

  • Methodological Answer :
  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions and clearance rates.
  • Density Functional Theory (DFT) : Calculate electron distribution to identify oxidation-prone sites (e.g., methoxyethylamino groups) .

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